2-chloropyridine-3,4-dicarboxylic Acid

Vue d'ensemble

Description

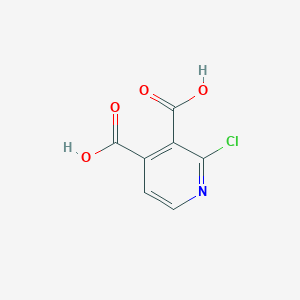

2-Chloropyridine-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 215306-02-8 and a molecular weight of 201.57 . It is a solid substance stored under an inert atmosphere at 2-8°C .

Synthesis Analysis

2-Chloropyridine is synthesized by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .Chemical Reactions Analysis

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . In order to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions, further workup is usually required .Physical And Chemical Properties Analysis

2-Chloropyridine-3,4-dicarboxylic acid is a solid substance . It is stored under an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Complex Synthesis : 2-Chloropyridine derivatives are used in synthesizing complexes with various structural properties. For instance, a study by Wang et al. (2022) involved the synthesis of complexes using 4-chloropyridine-2,6-dicarboxylic acid, demonstrating three-dimensional network structures and one-dimensional chain structures formed through intermolecular hydrogen bonding (Wang et al., 2022).

Synthetic Process Improvement : The synthesis process of 4-chloropyridine-2,6-dicarboxylic acid has been refined to enhance industrial applicability, as detailed by Xiao (2011), indicating practicality for large-scale production (Xiao, 2011).

Polymorphism Studies : Research on pyridine-2,6-dicarboxylic acid (a close derivative) has explored polymorphism, focusing on different crystal structures and the conditions favoring them (Grossel et al., 2006).

Chemical Analysis and Chromatography

- Ion Chromatography : Pyridine dicarboxylic acids have been utilized as mobile phases in ion chromatographic analyses of anions, as reported by Mehra and Landry (1995), highlighting their adaptability to complex sample analyses (Mehra & Landry, 1995).

Photodegradation and Environmental Impact

- Photodegradation Study : Skoutelis et al. (2017) examined the photodegradation of 2-chloropyridine, an important chemical industry precursor, and assessed the genotoxicity of its intermediate products on human lymphocytes (Skoutelis et al., 2017).

Molecular Complexation and Binding

- Molecular Tweezer Complexation : Zimmerman et al. (1991) studied the complexation of nucleotide bases by molecular tweezers with activesite carboxylic acids, including derivatives of pyridine dicarboxylic acids. This research revealed significant insights into the microenvironmental effects on complexation behavior (Zimmerman et al., 1991).

Pharmaceutical and Medicinal Applications

Antimicrobial Activity : Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including 2-chloropyridine-3-carboxylic acid, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).

DNA Interactions and Spectroscopy : Tamer et al. (2018) characterized pyridine-2-carboxylic acid derivatives (including chloro derivatives) using spectroscopic techniques and DFT calculations, assessing their antimicrobial activities and DNA interactions (Tamer et al., 2018).

Chemical Properties and Reactions

Enthalpy of Formation Studies : Rau and Wenthold (2011) conducted an experimental investigation on the enthalpies of formation of pyridynes, including 2,3-, 2,4-, and 3,4-didehydropyridines, derived from deprotonated chloropyridines (Rau & Wenthold, 2011).

- boxamide, a derivative of 2-chloropyridine, to enhance yield and purity for potential industrial applications (Song, 2007).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water in case of contact with eyes .

Propriétés

IUPAC Name |

2-chloropyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFHNAPSEFZPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376262 | |

| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloropyridine-3,4-dicarboxylic Acid | |

CAS RN |

215306-02-8 | |

| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

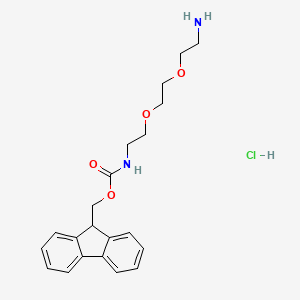

![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)

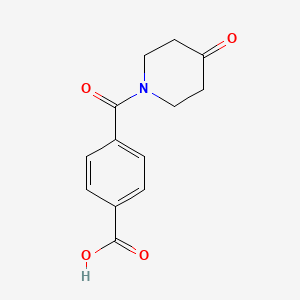

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)